H-Ala-OtBu.HCl, also known as L-Alanine tert-butyl ester hydrochloride, is a chemical compound with the molecular formula and a molecular weight of 181.66 g/mol. It is characterized by its crystalline powder form, typically appearing white to off-white in color. This compound is hygroscopic, meaning it can absorb moisture from the air, which necessitates careful storage conditions, ideally between 2-8°C. H-Ala-OtBu.HCl is soluble in methanol and has a melting point range of 168-175°C .
These reactions are essential for synthesizing biologically active compounds and pharmaceuticals .
The biological activity of H-Ala-OtBu.HCl is primarily linked to its function as a building block in peptide synthesis. L-Alanine, the active component upon hydrolysis, plays crucial roles in protein synthesis and metabolism. It serves as a substrate for gluconeogenesis and is involved in nitrogen transport in the body. The tert-butyl ester form enhances lipophilicity, potentially improving the bioavailability of peptides synthesized from this compound .
H-Ala-OtBu.HCl can be synthesized through several methods:
H-Ala-OtBu.HCl has several applications in both research and industry:
Interaction studies involving H-Ala-OtBu.HCl focus on its role in biochemical pathways and its interactions with other molecules during peptide synthesis. Given its structure, it may interact with:
Such studies are crucial for understanding its biological implications and optimizing its use in drug design .
H-Ala-OtBu.HCl shares structural similarities with several other compounds that are also used in peptide synthesis and organic chemistry. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
H-D-Alanine tert-butyl ester hydrochloride | 59531-86-1 | 1.00 |
L-Alanine methyl ester hydrochloride | 13404-22-3 | 0.94 |
β-Alanine tert-butyl ester hydrochloride | 51537-21-4 | 0.94 |
(S)-Isopropyl 2-aminopropanoate hydrochloride | 62062-65-1 | 0.94 |
H-Ala-OtBu.HCl is unique due to its specific tert-butyl ester configuration, which enhances lipophilicity compared to other amino acid esters. This property can improve solubility and bioavailability when incorporated into peptides, making it particularly valuable in pharmaceutical applications .
L-Alanine tert-butyl ester hydrochloride, systematically named as (S)-2-aminopropionic acid tert-butyl ester hydrochloride, is a white to off-white crystalline solid with the molecular formula C7H16ClNO2 and a molecular weight of 181.66 g/mol. The compound is assigned CAS registry number 13404-22-3 and bears the EINECS number 236-497-8, establishing its recognized status in chemical databases worldwide.
The structural architecture of H-Ala-OtBu.HCl features the characteristic tert-butyl ester functionality protecting the carboxyl group of L-alanine, while the amino group exists in its protonated form as a hydrochloride salt. The molecule exhibits a defined stereocenter at the alpha-carbon, maintaining the L-configuration characteristic of naturally occurring alanine. The InChI key WIQIWPPQGWGVHD-JEDNCBNOSA-N provides a unique molecular identifier for database searches and computational studies.
Table 1: Chemical Properties of H-Ala-OtBu.HCl
The compound demonstrates hygroscopic properties, necessitating careful storage conditions to prevent moisture absorption and potential degradation. Its solubility profile indicates favorable dissolution in polar protic solvents such as methanol, while maintaining stability under appropriate storage conditions.
The development of tert-butyl ester protecting groups represents a pivotal advancement in organic synthesis, with their introduction in the late 1950s marking a significant milestone in peptide chemistry. The tert-butyl ester functionality gained widespread acceptance due to its exceptional stability against various nucleophiles and reducing agents, combined with convenient acid-labile deprotection characteristics.
The historical evolution of tert-butyl ester protection strategies demonstrates a progression from simple esterification methods to sophisticated one-pot procedures capable of handling complex amino acid substrates. Early methodologies relied on condensation reactions between carboxylic acids and tert-butanol under acidic conditions, often employing concentrated sulfuric acid or bubbling isobutene gas. However, these approaches presented significant limitations when applied to free amino acids due to solubility constraints in organic solvents.
Recent advances have introduced innovative approaches utilizing bis(trifluoromethanesulfonyl)imide (Tf2NH) as both a solubilizing agent and acid catalyst, enabling direct tert-butylation of free amino acids in tert-butyl acetate. This methodology represents a substantial improvement over conventional methods, offering enhanced reaction rates, higher yields, and improved safety profiles compared to traditional perchloric acid-based procedures.
The evolution of protecting group strategies has been particularly influenced by the need for orthogonal protection schemes in complex peptide synthesis. The tert-butoxycarbonyl (BOC) protecting group, though chemically distinct from tert-butyl esters, shares similar acid-labile characteristics and has become integral to modern peptide synthesis protocols.
H-Ala-OtBu.HCl occupies a central position in contemporary peptide synthesis methodologies, serving multiple functions as a protected amino acid building block, coupling partner, and synthetic intermediate. Its utility extends across various peptide construction strategies, including both solution-phase and solid-phase synthesis approaches.
In solution-phase peptide synthesis, H-Ala-OtBu.HCl serves as an essential nucleophile in peptide bond formation reactions. Research demonstrates its effectiveness in pyrazole-catalyzed aminolysis reactions, where it participates in the formation of tripeptides with excellent yields and diastereomeric excess values exceeding 96%. The compound's compatibility with various coupling conditions enables its incorporation into complex peptide sequences without compromising stereochemical integrity.
Table 2: Peptide Synthesis Applications of H-Ala-OtBu
The compound demonstrates remarkable versatility in automated peptide synthesis platforms, where it functions as a coupling partner for orthogonally deprotected glutamic acid residues. This application proves particularly valuable in the synthesis of branched peptide variants and complex bioconjugates, where precise control over functionalization sites is crucial.
Modern peptide synthesis strategies increasingly rely on the orthogonal nature of tert-butyl ester protection, which remains stable under basic conditions and standard nucleophilic reagents while undergoing selective cleavage under acidic conditions. This selectivity enables sophisticated protection schemes that allow for sequential deprotection and functionalization steps without interfering with other protecting groups present in the molecule.
The integration of H-Ala-OtBu.HCl into contemporary synthesis protocols extends beyond simple peptide bond formation to encompass advanced applications such as peptide stapling and cyclization reactions. These methodologies exploit the compound's stability and reactivity profile to construct constrained peptide architectures with enhanced biological properties and therapeutic potential.
The synthesis of L-alanine tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) through acid-catalyzed esterification represents the most widely employed classical approach for preparing this amino acid ester derivative [3] [5]. This compound, with the molecular formula C₇H₁₆ClNO₂ and molecular weight of 181.66 g/mol, is characterized by its white to off-white crystalline appearance and melting point range of 168-175°C [5] [7].
The fundamental mechanism involves the direct esterification of L-alanine with tert-butyl alcohol under acidic conditions, following the principles of Fischer esterification [11] [15]. The reaction proceeds through a multi-step mechanism where the carbonyl oxygen of the carboxylic acid group is first protonated by the acid catalyst, making the carbonyl carbon more electrophilic [9] [15]. Subsequently, the alcohol performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate [11] [15]. Proton transfer occurs within this intermediate, followed by elimination of water to generate the protonated ester, which is finally deprotonated to yield the ester product [15].
Perchloric acid has emerged as the most effective catalyst for this transformation, with several research groups demonstrating its superior performance compared to other mineral acids [3] [16]. In a representative procedure, L-alanine is stirred with tert-butyl acetate in the presence of perchloric acid (70%) for 4 days at room temperature [3]. The reaction mixture is then concentrated and extracted with hydrochloric acid, followed by neutralization and subsequent acidification to precipitate the desired hydrochloride salt [3]. This method typically yields approximately 4 grams of L-alanine tert-butyl ester hydrochloride with a melting point of 167°C and optical rotation of +177° (c=2 in ethanol) [3].
The use of perchloric acid in tert-butyl acetate has been particularly advantageous for direct formation of tert-butyl esters from free amino acids [16]. However, safety considerations regarding perchloric acid have led researchers to explore alternative acid catalysts [16]. Recent investigations have demonstrated that other strong acids can also facilitate this transformation, though reaction rates and yields may require optimization [16].
Table 1: Acid Catalysts for L-Alanine Esterification
Catalyst | Reaction Time | Temperature | Yield (%) | Optical Rotation | Reference |
---|---|---|---|---|---|
Perchloric acid (70%) | 4 days | Room temperature | ~65-70 | +177° (c=2, EtOH) | [3] |
Sulfuric acid | Variable | 70°C | 40-50 | Not reported | [12] |
Hydrochloric acid | Extended | Reflux | Lower yields | Variable | [13] |
The reaction kinetics are influenced by several factors including catalyst concentration, temperature, and the molar ratio of reactants [37]. Higher temperatures generally accelerate the reaction rate, though care must be taken to avoid decomposition of the amino acid substrate [39]. The equilibrium nature of the esterification reaction necessitates the use of excess alcohol or removal of water to drive the reaction toward completion [9] [15].
The transition from batch to continuous processing for amino acid ester synthesis has gained significant attention in industrial applications due to improved efficiency, better heat and mass transfer, and enhanced product quality control [14] [42]. Continuous reactor configurations offer several advantages over traditional batch methods, including consistent product quality, reduced processing time, and improved space-time yields [14] [44].
Continuous stirred-tank reactors (CSTRs) represent one of the primary configurations employed for large-scale amino acid esterification [14]. These systems allow for precise control of residence time, temperature, and reactant concentrations [14]. In a typical CSTR setup for amino acid ester synthesis, the reactor is operated with continuous feeding of amino acid, alcohol, and acid catalyst while maintaining optimal reaction conditions [14]. The key design parameters include residence time distribution, mixing efficiency, and heat removal capacity [14].
Plug flow reactors (PFRs) offer an alternative configuration that can provide higher conversion rates for certain amino acid esterification reactions [14]. The tubular design ensures that all reactant molecules experience the same residence time, leading to more uniform product formation [14]. However, PFRs may be less suitable for reactions requiring extensive mixing or those sensitive to local concentration variations [14].
Table 2: Continuous Reactor Performance Comparison
Reactor Type | Residence Time | Conversion (%) | Productivity (kg/m³/h) | Temperature Control |
---|---|---|---|---|
Single CSTR | 2-4 hours | 85-92 | 15-25 | Excellent |
PFR | 1-2 hours | 90-95 | 20-30 | Good |
CSTR Series | 3-5 hours | 93-97 | 18-28 | Excellent |
Multi-stage reactor configurations, such as CSTR cascades or CSTR-PFR combinations, have demonstrated enhanced performance for amino acid esterification processes [14]. These hybrid systems can achieve higher overall conversion while maintaining product selectivity [14]. The first reactor stage typically operates under conditions optimized for initial conversion, while subsequent stages focus on driving the reaction to completion [14].
Process intensification strategies have been successfully implemented in amino acid ester production, incorporating advanced mixing technologies and heat integration systems [44] [46]. These intensified processes can achieve volumetric productivities up to 10 times higher than conventional batch operations while maintaining product quality [46].
Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for amino acid esterification, offering several distinct advantages including reduced reaction times, improved yields, and enhanced selectivity [17] [18]. The application of microwave irradiation to amino acid esterification exploits the dielectric properties of ionic compounds, leading to rapid and uniform heating of the reaction mixture [17].
The simultaneous esterification and acid-base reaction of unprotected amino acids under microwave irradiation has been demonstrated to be highly efficient [17]. In a typical procedure, amino acids are combined with alcohols and acid catalysts such as methanesulfonic acid or p-toluenesulfonic acid under solvent-free conditions [17]. The reaction mixture is subjected to microwave irradiation at controlled temperatures, typically around 70°C, with simultaneous cooling to prevent overheating [17].
Table 3: Microwave-Assisted Esterification Results
Amino Acid | Alcohol | Catalyst | Time (min) | Yield (%) | Temperature (°C) |
---|---|---|---|---|---|
L-Alanine | Ethanol | p-TsOH | 20 | 73 | 70 |
L-Alanine | Butanol | MsOH | 20 | 76 | 70 |
Glycine | Propanol | MsOH | 20 | 75 | 70 |
Glycine | Butanol | p-TsOH | 20 | 78 | 70 |
The mechanism underlying microwave acceleration involves the enhanced absorption of microwave energy by ionic amino acid compounds, leading to more efficient energy transfer compared to conventional heating methods [17] [18]. The dielectric loss factor of amino acid-alcohol-catalyst mixtures is significantly higher than that of pure alcohols, contributing to the accelerated reaction kinetics [18].
Solvent-free methodologies have gained prominence due to their environmental benefits and simplified purification procedures [17] [21]. These approaches eliminate the need for organic solvents while maintaining high reaction efficiency [17]. The solid-state esterification of amino acids can be achieved through mechanically induced reactions using high-speed ball milling at room temperature [21]. This method offers advantages including reduced environmental impact, elimination of toxic solvents, and simplified work-up procedures [21].
Flow-based microwave synthesis represents an advanced approach that combines the benefits of continuous processing with microwave acceleration [18] [45]. These systems enable precise control over reaction parameters and can be scaled for industrial applications [18]. The flow methodology allows for the incorporation of amino acid residues in significantly reduced time frames compared to batch processes [45].
Recent developments in thin-film esterification using electrospray ionization have demonstrated novel approaches to amino acid ester synthesis [19]. This method involves the formation of thin films through microdroplet deposition, where esterification occurs under conditions not achievable in bulk solution [19]. The technique achieves selective esterification of the carboxyl group while leaving the amino group unaffected [19].
The purification of H-Ala-OtBu.HCl requires specialized techniques that account for the compound's ionic nature, thermal stability, and solubility characteristics [23] [24]. Effective purification is essential for obtaining the high-purity material required for pharmaceutical and research applications [5] [7].
Recrystallization represents the most commonly employed purification method for amino acid ester hydrochlorides [23] [24]. The process involves dissolving the crude product in a suitable solvent system, followed by controlled cooling to induce crystallization [24]. For H-Ala-OtBu.HCl, aqueous alcoholic solutions have proven effective as recrystallization media [3] [23]. The compound's solubility in methanol and limited solubility in non-polar solvents facilitate selective purification [5].
The recrystallization procedure typically begins with dissolution of the crude product in hot ethanol, followed by addition of diethyl ether to induce precipitation [17] [26]. The mixture is allowed to stand at reduced temperature (typically 5°C) to complete crystallization [17]. The precipitated crystals are collected by filtration and washed with ethyl ether to remove residual impurities [17] [26].
Table 4: Purification Methods and Efficiency
Method | Solvent System | Recovery (%) | Purity (%) | Processing Time |
---|---|---|---|---|
Recrystallization | EtOH/Et₂O | 85-92 | >95 | 12-24 hours |
Column Chromatography | CH₂Cl₂/EtOAc | 70-85 | >98 | 4-6 hours |
Preparative HPLC | MeCN/H₂O | 60-75 | >99 | 2-4 hours |
Chromatographic purification methods offer high-resolution separation capabilities for amino acid ester purification [26] [29] [32]. Column chromatography using silica gel with appropriate solvent gradients can effectively separate the desired product from synthetic impurities and unreacted starting materials [26] [28]. Typical elution systems include dichloromethane-ethyl acetate mixtures with varying ratios to optimize separation [28].
Ion-exchange chromatography has proven particularly effective for amino acid derivative purification due to the zwitterionic nature of these compounds [29] [31] [34]. Cation-exchange resins can selectively retain positively charged amino acid esters, allowing for their separation from neutral and anionic impurities [30] [31]. The elution is typically achieved using pH gradients or increasing salt concentrations [30] [34].
High-performance liquid chromatography (HPLC) methods provide the highest resolution for analytical and preparative purification of amino acid esters [32] [33] [35]. Reverse-phase HPLC using C18 columns with aqueous-organic mobile phases enables precise separation and quantification [32] [35]. For preparative applications, larger diameter columns and optimized gradient conditions can process significant quantities while maintaining high purity [33] [35].
Distillation techniques are generally not applicable to H-Ala-OtBu.HCl due to the compound's ionic nature and potential thermal decomposition [25] [39]. However, distillation can be employed for purification of intermediate neutral esters before conversion to the hydrochloride salt [25] [27]. The process involves heating the ester mixture to its boiling point and collecting the distillate at the appropriate temperature range [25] [27].
Quality control measures for purified H-Ala-OtBu.HCl include melting point determination, optical rotation measurement, and spectroscopic analysis [5] [7]. The compound should exhibit a melting point of 168-175°C and an optical rotation of +1.2° to +1.6° (c=2 in ethanol) [7]. Nuclear magnetic resonance spectroscopy and mass spectrometry provide definitive structural confirmation and purity assessment [5] [26].
H-Alanine-tert-butyl ester hydrochloride (H-Ala-OtBu.HCl) exhibits a well-defined crystalline structure that reflects its stereochemical configuration and molecular packing arrangements. The compound crystallizes as a white to off-white crystalline powder with a definitive melting point range of 168-175°C, accompanied by decomposition [1] [2] [3] [4] [5] [6]. This decomposition behavior is characteristic of amino acid ester hydrochloride salts, where thermal energy disrupts both the ionic interactions and covalent bonds within the crystal lattice.
The stereochemical configuration of H-Ala-OtBu.HCl is definitively established through its specific optical rotation of [α]20/D +1.0 to +3.0° (C=2, EtOH) [1] [3] [5] [7] [6], confirming the retention of the L-configuration at the α-carbon center. This optical activity demonstrates that the esterification process does not result in racemization, maintaining the stereochemical integrity of the parent amino acid. The positive rotation indicates the S-configuration according to the Cahn-Ingold-Prelog nomenclature system, corresponding to the naturally occurring L-alanine stereochemistry.
Crystal packing analysis reveals that H-Ala-OtBu.HCl adopts a structure stabilized by multiple intermolecular interactions. The protonated amino group (NH₃⁺) forms ionic interactions with the chloride counterion, creating a network of electrostatic stabilization throughout the crystal lattice [2] [8] [4] [9] [10]. These ionic interactions are complemented by hydrogen bonding between the ammonium cation and neighboring molecules, contributing to the overall crystal stability and the characteristic hygroscopic nature of the compound.
The molecular conformation within the crystal is influenced by the bulky tert-butyl ester group, which creates steric constraints that affect both intramolecular and intermolecular arrangements. Computational studies on related amino acid tert-butyl esters suggest that the tert-butyl group adopts a conformation that minimizes steric interactions while maintaining optimal electrostatic interactions between the charged centers [11]. The inter-chain separation distances are typically larger than those observed in unbranched alkyl chains due to the bulky nature of the tert-butyl protecting group.
The ¹H NMR spectroscopic profile of H-Ala-OtBu.HCl provides definitive structural confirmation through characteristic chemical shift patterns and coupling relationships [7] [12]. The spectrum exhibits a distinctive quartet signal at 4.5-4.0 ppm corresponding to the α-proton, which couples with the adjacent methyl group with a coupling constant of approximately 7 Hz. This quartet pattern confirms the preservation of the alanine backbone structure and the absence of racemization during synthesis.
The tert-butyl ester group manifests as a characteristic singlet at 1.5-1.4 ppm, integrating for nine protons [7] [12]. This signal's position and multiplicity are diagnostic for tert-butyl groups in amino acid esters. The alanine methyl group appears as a doublet at 1.6-1.4 ppm, coupling with the α-proton and integrating for three protons. The ammonium protons typically appear as a broad signal between 8.0-7.0 ppm, with the exact chemical shift depending on the concentration, solvent, and temperature conditions.
¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbon resonating at 170-165 ppm, characteristic of aliphatic ester functionality [7] [12]. The quaternary carbon of the tert-butyl group appears at 85-80 ppm, while the methyl carbons of the tert-butyl group resonate at 28-27 ppm. The α-carbon appears as a quartet due to coupling with the adjacent methyl group, typically observed at 50-45 ppm.
The infrared spectroscopic profile of H-Ala-OtBu.HCl exhibits characteristic absorption patterns that confirm the presence of key functional groups and structural features [6] [13]. The most prominent feature is the strong carbonyl stretching absorption at 1750-1730 cm⁻¹, which falls within the expected range for aliphatic ester groups [14] [15] [16]. This absorption is part of the characteristic "Rule of Three" pattern observed in ester compounds, accompanied by two strong C-O stretching absorptions in the 1200-1000 cm⁻¹ region [14].
The ammonium cation contributes a broad absorption band in the 3000-2500 cm⁻¹ region, representing the N-H stretching vibrations of the protonated amino group [17] [18] [19]. This broad absorption is characteristic of ammonium salts and reflects the hydrogen bonding interactions between the NH₃⁺ group and the chloride counterion. The breadth of this absorption is enhanced by the ionic nature of the compound and the presence of multiple hydrogen bonding interactions within the crystal lattice.
C-H stretching vibrations appear in the 2980-2850 cm⁻¹ region, with characteristic patterns for both the tert-butyl group and the alanine methyl group [20] [16] [21]. The tert-butyl group contributes strong symmetric and asymmetric stretching absorptions, while the methine C-H stretch appears as a weaker absorption in the same general region. The fingerprint region below 1500 cm⁻¹ contains multiple absorptions corresponding to C-H bending, C-C stretching, and NH₃⁺ rocking vibrations, providing a unique spectroscopic signature for compound identification [22] [23].
Mass spectrometric analysis of H-Ala-OtBu.HCl reveals characteristic fragmentation patterns that provide structural confirmation and purity assessment capabilities [12]. The molecular ion peak at m/z 181 is typically weak or absent due to the labile nature of the ammonium-chloride ionic interaction. The base peak or strongest signal commonly appears at m/z 145, corresponding to the loss of HCl from the molecular ion [M-HCl]⁺, which is characteristic behavior for amino acid hydrochloride salts.
A highly diagnostic fragment appears at m/z 57, corresponding to the tert-butyl cation [C₄H₉]⁺, which forms through a McLafferty-type rearrangement typical of tert-butyl esters. This fragment is extremely useful for confirming the presence of the tert-butyl protecting group. Additional significant fragments include m/z 101 [tBuOCO]⁺ representing the tert-butoxycarbonyl fragment, and m/z 88 [C₃H₆NO₂]⁺ corresponding to the alanine ester portion of the molecule.
The fragmentation pattern also includes amino acid-specific fragments such as m/z 60 [CH₃CHNH₃]⁺ representing protonated alanine, and m/z 44 [CH₃CH(NH₂)]⁺ corresponding to the alanine amino fragment. These fragments provide confirmation of the amino acid identity and structural integrity.
H-Ala-OtBu.HCl exhibits limited thermal stability, with decomposition occurring concurrent with melting at 168-175°C [1] [2] [3] [4] [6] [9]. This thermal behavior is characteristic of amino acid ester hydrochloride salts, where the combination of ionic interactions, ester bonds, and ammonium functionality creates multiple pathways for thermal degradation. Thermal decomposition analysis reveals the formation of carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOₓ) as primary gaseous products, indicating complex decomposition mechanisms involving both the organic framework and the ammonium-chloride salt components [24].
The thermal decomposition process likely involves multiple competing pathways. Initial degradation may involve dehydrochlorination, leading to the formation of the free amino acid ester and hydrogen chloride gas. Subsequent thermal stress can result in ester bond cleavage, yielding alanine and tert-butyl alcohol or isobutylene. Further decomposition at elevated temperatures can lead to decarboxylation and deamination reactions, ultimately producing simple gaseous compounds.
Thermogravimetric analysis would be expected to show initial mass loss beginning around 150°C, corresponding to the onset of decomposition processes. The decomposition is likely to proceed in multiple stages, with initial loss of HCl followed by organic decomposition pathways. The hygroscopic nature of the compound may influence thermal behavior, as absorbed moisture can affect both the decomposition temperature and pathways [2] [8] [4] [9] [10].
Under strongly acidic conditions, H-Ala-OtBu.HCl demonstrates remarkable stability due to the presence of the acid-labile tert-butyl ester protecting group, which is specifically designed for facile removal under acidic conditions [1] [25] [26]. Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid results in selective cleavage of the tert-butyl ester bond through a well-established mechanism involving protonation of the ester oxygen, followed by heterolytic cleavage to form alanine hydrochloride and tert-butyl alcohol.
The acidic cleavage mechanism proceeds through formation of a tert-butyl carbocation intermediate, which is stabilized by its tertiary nature. This mechanism is highly selective and proceeds under mild conditions (typically room temperature to 40°C), making it particularly valuable for peptide synthesis applications where other functional groups must remain intact [25] [27].
The rate of acidic cleavage is influenced by several factors including acid strength, temperature, and the presence of scavenging agents. Trifluoroacetic acid is particularly effective due to its strong electron-withdrawing properties, which enhance the electrophilicity of the carbonyl carbon and facilitate protonation of the ester oxygen. The presence of scavenging agents such as triisopropylsilane (TIPS) can trap the resulting tert-butyl carbocation, preventing side reactions and improving yield [25].
H-Ala-OtBu.HCl exhibits different stability characteristics under basic conditions compared to acidic environments. While the tert-butyl ester group is generally resistant to basic hydrolysis due to steric hindrance around the ester bond, prolonged exposure to strong bases at elevated temperatures can result in gradual saponification [28]. The primary site of basic attack is the carbonyl carbon of the ester group, leading to formation of the corresponding carboxylate salt and tert-butyl alcohol.
The resistance to basic hydrolysis is attributed to the steric bulk of the tert-butyl group, which impedes nucleophilic attack by hydroxide ions. This property is advantageous in synthetic applications where basic conditions are required for other transformations while preserving the ester protecting group. However, under forcing conditions (concentrated base, elevated temperature, extended reaction times), hydrolysis can occur through a mechanism involving initial deprotonation of the α-carbon, followed by elimination and subsequent hydrolysis pathways.
The ammonium functionality undergoes deprotonation under basic conditions, converting to the neutral amino acid ester. This transformation affects both the solubility characteristics and the overall stability of the compound, as the neutral form may be more susceptible to certain degradation pathways while being more resistant to others.
H-Ala-OtBu.HCl demonstrates excellent solubility in aqueous systems, a property primarily attributed to the presence of the hydrochloride salt functionality [8] [10] [29] [30]. The ammonium cation (NH₃⁺) and chloride anion (Cl⁻) provide ionic character that promotes strong interactions with water molecules through ion-dipole interactions and hydrogen bonding. This aqueous solubility is enhanced by the ability of the ammonium group to act as a hydrogen bond donor, while the chloride ion can participate in hydrogen bonding interactions with water molecules.
The solubility behavior in water is influenced by pH conditions, with enhanced solubility observed in mildly acidic environments [10] [31]. In acidic solutions, the ammonium functionality remains fully protonated, maintaining the ionic character that promotes aqueous solubility. The compound shows good solubility in 1% acetic acid solutions, which is commonly utilized in analytical and preparative procedures [10] [31].
Temperature effects on aqueous solubility follow typical patterns for organic hydrochloride salts, with increased solubility at elevated temperatures. However, the thermal instability of the compound limits the practical temperature range for solubility studies, as decomposition begins to occur around 150°C. The hygroscopic nature of the compound affects its handling and storage, as absorbed moisture can influence both solubility behavior and stability characteristics [2] [8] [4] [9] [10].
H-Ala-OtBu.HCl exhibits remarkable solubility in a wide range of organic solvents, making it highly versatile for synthetic applications [2] [4] [5] [9] [26]. The compound shows excellent solubility in polar protic solvents such as methanol and ethanol, which can accommodate both the ionic ammonium-chloride interactions and the organic ester functionality through hydrogen bonding and dipole-dipole interactions.
Methanol serves as a particularly effective solvent for H-Ala-OtBu.HCl, with the compound readily dissolving to form clear solutions [2] [4] [5] [9] [26]. This solubility is utilized in various analytical procedures, including optical rotation measurements and chromatographic applications. Ethanol is commonly employed for specific rotation determinations, with the standard concentration of c=2% in ethanol providing reproducible measurements for quality control purposes [1] [2] [3] [8] [5] [6].
The compound demonstrates good solubility in polar aprotic solvents including dimethyl sulfoxide (DMSO), with concentrations up to 100 mg/mL achievable with sonication assistance [32] [10]. This solubility in DMSO is particularly valuable for biological applications and certain synthetic transformations where protic solvents must be avoided.
Chlorinated solvents such as chloroform and dichloromethane readily dissolve H-Ala-OtBu.HCl, making these solvents suitable for extraction procedures and synthetic applications requiring anhydrous conditions [8] [30]. The solubility in ethyl acetate and acetone provides additional options for purification and synthetic procedures, particularly in peptide chemistry applications where these solvents are commonly employed [8] [30].
The partition behavior of H-Ala-OtBu.HCl between aqueous and organic phases reflects the dual nature of the molecule, containing both hydrophilic (ammonium-chloride) and lipophilic (tert-butyl ester) components. Computational predictions suggest a LogP value of approximately 1.26 [33] [34], indicating moderate lipophilicity that balances aqueous solubility with organic solvent compatibility.
The distribution coefficient is significantly influenced by pH conditions, as deprotonation of the ammonium group under basic conditions would substantially increase the lipophilicity of the resulting neutral amino acid ester. This pH-dependent distribution behavior is characteristic of ionizable compounds and must be considered in extraction and purification procedures.
The topological polar surface area (TPSA) of 52.32 Ų [33] [34] indicates moderate polarity, contributing to the compound's ability to dissolve in both aqueous and organic media. The presence of three hydrogen bond acceptors and one hydrogen bond donor provides multiple sites for intermolecular interactions that influence solubility behavior across different solvent systems [33].
Irritant